Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate
Description
Methyl (2R)-3-methyl-2-(2-oxoethyl)butanoate (CAS: 921630-65-1) is a chiral ester with a molecular formula of C₈H₁₂O₃ and an exact molecular weight of 158.094 g/mol . Key features include:
- Functional groups: An ester moiety, a methyl branch at position 3, and a 2-oxoethyl substituent at position 2.
- Physicochemical properties: Hydrogen bond donors (HBD): 0; acceptors (HBA): 3 . Topological polar surface area (TPSA): 43.4 Ų . Lipophilicity (XlogP): 0.8, indicating moderate hydrophobicity . Five rotatable bonds, contributing to conformational flexibility .
Properties
CAS No. |
921630-65-1 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl (2R)-3-methyl-2-(2-oxoethyl)butanoate |
InChI |
InChI=1S/C8H14O3/c1-6(2)7(4-5-9)8(10)11-3/h5-7H,4H2,1-3H3/t7-/m1/s1 |
InChI Key |
AQXXLBGKWDWVFE-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)[C@@H](CC=O)C(=O)OC |
Canonical SMILES |
CC(C)C(CC=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate typically involves esterification reactions. One common method is the reaction of butanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably . These systems offer advantages such as improved reaction control, higher yields, and reduced environmental impact compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, esters, and other derivatives
Scientific Research Applications
Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of metabolic pathways and enzyme-catalyzed reactions.
Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The oxoethyl group can also interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)Butanoate ()
Methyl 2-Benzoylamino-3-Oxobutanoate ()
Methyl (2S,3R)-3-Hydroxy-2-Methylbutanoate ()
3-Methyl-2-Oxobutanoic Acid ()
Contrast : The carboxylic acid group confers acidity (pKa ~3–4), making it more reactive in aqueous environments compared to the ester, which is prone to hydrolysis under basic conditions .
Biological Activity
Methyl (2R)-3-methyl-2-(2-oxoethyl)butanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its effects in various biological systems.
Chemical Structure and Synthesis
This compound is characterized by its ester functional group and a chiral center at the 2-position. The synthesis typically involves the esterification of a corresponding acid with methanol, often utilizing catalytic conditions to enhance yield.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) was measured against various bacterial strains, demonstrating effective inhibition:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 6.3 |
| Pseudomonas aeruginosa | 12.5 |
These results suggest that the compound may serve as a potential lead for antibiotic development, particularly against Gram-negative bacteria.
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways. Studies using fluorescence microscopy have shown that treated cells exhibit increased permeability, leading to cell lysis.
Study 1: Efficacy Against Biofilms
A study investigated the efficacy of this compound against biofilm-forming bacteria. The compound was tested on biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated a reduction in biofilm biomass by approximately 70% at concentrations of 10 μg/mL, highlighting its potential application in treating biofilm-associated infections.
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assessments were conducted using human epithelial cells. The compound showed low cytotoxicity with an IC50 value greater than 100 μM, suggesting a favorable safety profile for further development.
Research Findings
- Selectivity : this compound demonstrated selective activity against pathogenic bacteria while exhibiting minimal toxicity to human cells.
- Synergistic Effects : When combined with conventional antibiotics, such as ampicillin, the compound exhibited synergistic effects, reducing MIC values significantly and enhancing overall antibacterial efficacy.
- Potential Applications : Given its antimicrobial properties and low cytotoxicity, this compound may be explored for applications in pharmaceuticals aimed at treating infections caused by resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
